molecular formula C10H9NO B13658052 2-(3-Ethynylphenyl)acetamide

2-(3-Ethynylphenyl)acetamide

Cat. No.: B13658052
M. Wt: 159.18 g/mol
InChI Key: HWDZSEPIUWDTET-UHFFFAOYSA-N
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Description

2-(3-Ethynylphenyl)acetamide is an organic compound featuring an acetamide backbone substituted with a 3-ethynylphenyl group at the α-carbon. The ethynyl group (C≡CH) introduces rigidity and linearity due to its sp-hybridized carbon atoms, which can significantly influence molecular interactions, solubility, and reactivity.

This compound’s synthesis likely follows routes similar to other acetamide derivatives, such as nucleophilic substitution or coupling reactions involving ethynyl precursors .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-(3-ethynylphenyl)acetamide

InChI

InChI=1S/C10H9NO/c1-2-8-4-3-5-9(6-8)7-10(11)12/h1,3-6H,7H2,(H2,11,12)

InChI Key

HWDZSEPIUWDTET-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC(=C1)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(3-Ethynylphenyl)acetamide typically involves the following steps :

    Reaction of Benzyl Bromide with Phenylacetylene: Benzyl bromide reacts with phenylacetylene to form 3-ethynylphenylacetylene.

    Acetylation: The 3-ethynylphenylacetylene is then acetylated using acetyl chloride to produce 2-(3-Ethynylphenyl)acetamide.

Industrial Production Methods

Industrial production methods for 2-(3-Ethynylphenyl)acetamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethynylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-(3-Ethynylphenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethynylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Substituent/Modification Key Features Biological Activity/Applications
2-(3-Ethynylphenyl)acetamide 3-ethynylphenyl Rigid, linear structure; high electrophilicity Potential kinase inhibition (inferred)
2-(Thiophen-3-yl)acetamide Thiophene ring Heterocyclic; enhanced π-π interactions Antimicrobial, enzyme modulation
N-(3-Chlorophenyl)acetamide 3-chlorophenyl Electronegative Cl; metabolic susceptibility Analgesic, anti-inflammatory
N-(3-Trifluoromethylphenyl)acetamide 3-CF₃ group Lipophilic; metabolic stability Anticancer, receptor antagonism
2-(3-Methylphenyl)acetamide 3-methylphenyl Steric hindrance; moderate solubility Neuroprotective

Physicochemical Properties

  • LogP : Estimated to be higher than hydrophilic analogs (e.g., 2-(2-hydroxyphenyl)acetamide) but lower than lipophilic trifluoromethyl derivatives .
  • Metabolic Stability : The ethynyl group may confer resistance to oxidative metabolism compared to thiophene or chlorophenyl analogs, which are prone to CYP450-mediated degradation .

Key Research Findings

  • Synthetic Challenges: Ethynyl incorporation requires palladium-catalyzed Sonogashira coupling, contrasting with simpler SN2 routes for chloro or methyl derivatives .
  • Structure-Activity Relationship (SAR) :
    • Para-substituted ethynyl groups (vs. meta in 3-ethynylphenyl) could alter binding kinetics, as seen in ortho/meta-hydroxyphenyl acetamide isomers .
    • Replacement of ethynyl with methylthio groups (e.g., N1-(3-chloro-4-fluorophenyl)-2-(methylthio)acetamide) reduces electrophilicity but improves thiol-mediated targeting .

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